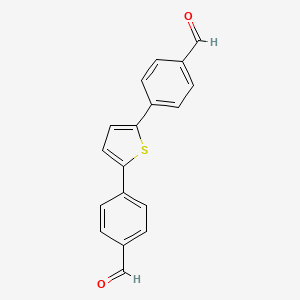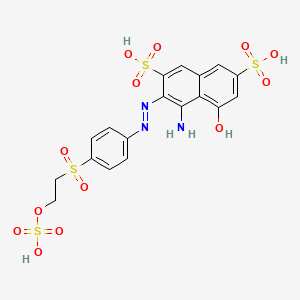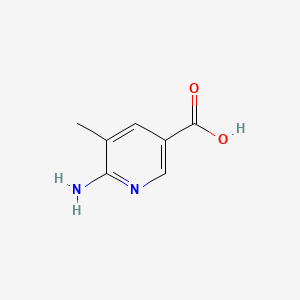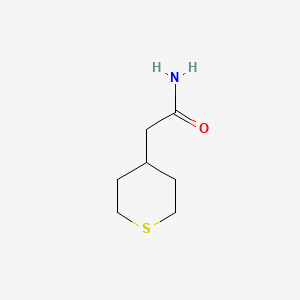
2,5-DI(4-Formylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Semiconductors
2,5-DI(4-Formylphenyl)thiophene: is a valuable compound in the development of organic semiconductors . Due to its conjugated system and the presence of the thiophene ring, it contributes to the semiconductor’s ability to transport charges efficiently. This makes it an excellent candidate for use in organic field-effect transistors (OFETs), where it can help improve the device’s performance in terms of charge mobility and stability .
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, 2,5-DI(4-Formylphenyl)thiophene plays a crucial role in the fabrication of OLEDs . Its molecular structure allows for fine-tuning of the electronic properties, which is essential for achieving the desired color and brightness in OLED displays. The compound’s ability to facilitate electron transport is particularly beneficial in creating more energy-efficient and longer-lasting OLEDs .
Corrosion Inhibitors
The industrial application of 2,5-DI(4-Formylphenyl)thiophene includes its use as a corrosion inhibitor . Thiophene derivatives are known to form protective layers on metal surfaces, thereby preventing corrosion. This compound, with its specific functional groups, can be tailored to enhance its binding affinity to metal surfaces, offering improved protection against corrosive environments .
Pharmacological Properties
Thiophene derivatives exhibit a wide range of pharmacological properties , and 2,5-DI(4-Formylphenyl)thiophene is no exception. It has the potential to be used in the development of new drugs with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. Its structure can be modified to target specific receptors or enzymes within the body, making it a versatile tool in medicinal chemistry .
Synthesis of Biologically Active Compounds
The compound serves as a building block in the synthesis of biologically active compounds . Its formyl groups are reactive sites that can undergo various chemical reactions, leading to the formation of complex molecules with potential biological activity. This makes it an important compound for researchers looking to design and synthesize new drugs or biological probes .
Material Science
In material science , 2,5-DI(4-Formylphenyl)thiophene is used in the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers. These copolymers have applications in creating materials with specific electronic properties, such as conductive polymers that can be used in a variety of electronic devices .
Propriétés
IUPAC Name |
4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIIBWJNVKTPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698184 |
Source


|
| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193903-62-7 |
Source


|
| Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4(3H,5H)-Furandione, 3-[(4-chlorophenyl)azo]- (9CI)](/img/no-structure.png)

![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)



![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)


![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)